molecular formula C19H20FNO5S2 B2427520 1-(3-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1448072-36-3

1-(3-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No. B2427520
CAS RN: 1448072-36-3
M. Wt: 425.49
InChI Key: UATWJAYEEUXLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone, commonly known as FPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPE is a small molecule inhibitor that has shown promising results in inhibiting the activity of certain enzymes and proteins in the body.

Scientific Research Applications

Anticancer Activity

A notable application of this compound is in the synthesis of novel sulfones with potential anticancer activity. Specifically, research led by Bashandy et al. (2011) developed several novel sulfones starting with 1-[4-(piperidin-1-ylsulfonyl)phenyl]-ethanone. These compounds were evaluated for their in vitro anticancer activity against the breast cancer cell line (MCF7), highlighting their potential therapeutic significance in cancer treatment (Bashandy, Al-Said, Al-Qasoumi, & Ghorab, 2011).

Enantioselective Synthesis

In another study, Liu et al. (2013) demonstrated the use of a related sulfone structure in promoting an asymmetric [4 + 2] cycloaddition reaction, offering a concise route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity. This method presents a novel approach to creating complex molecules with specific three-dimensional arrangements, crucial for developing new pharmaceuticals (Liu et al., 2013).

Synthesis of Phenylpiperazines

Additionally, Nematollahi and Amani (2011) explored the electrochemical synthesis of new phenylpiperazine derivatives in an environmentally friendly and efficient manner. This research contributes to the development of novel methodologies for synthesizing compounds that could have pharmaceutical applications, emphasizing the versatility and potential utility of sulfone-containing compounds in diverse chemical reactions (Nematollahi & Amani, 2011).

Antibacterial Activity

Moreover, Merugu, Ramesh, and Sreenivasulu (2010) reported the microwave-assisted synthesis of compounds starting with 1-(4-(piperidin-1-yl) phenyl) ethanone for antibacterial applications. This study showcases the potential of using such chemical structures to develop new antibacterial agents, reflecting the broad applicability of this compound in medicinal chemistry (Merugu, Ramesh, & Sreenivasulu, 2010).

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other sulfonyl compounds, it may interact with enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s fluorophenyl and piperidinyl groups .

Cellular Effects

It is possible that the compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available data on how the effects of 1-(3-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone vary with different dosages in animal models . Future studies could explore any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

It could potentially interact with enzymes or cofactors and affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins and influence its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

properties

IUPAC Name

1-[3-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO5S2/c1-14(22)15-3-2-4-19(13-15)28(25,26)21-11-9-18(10-12-21)27(23,24)17-7-5-16(20)6-8-17/h2-8,13,18H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATWJAYEEUXLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.